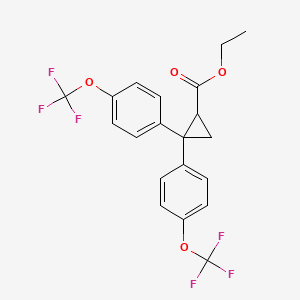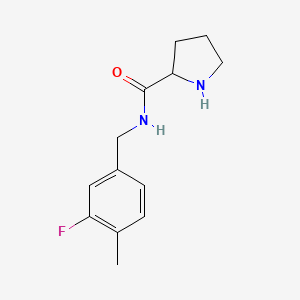
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring substituted with a phenyl group bearing triethylsilyl groups and a dicyclohexylphosphanyl group. Its unique structure imparts distinctive chemical properties, making it valuable for various applications.
Preparation Methods
The synthesis of 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the substituted phenyl and pyrrole intermediates, followed by coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrole rings are replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to impart specific properties to the final products.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole stands out due to its distinctive substituents and the resulting chemical properties. Similar compounds include:
1-(2,6-Dimethylphenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole: Lacks the triethylsilyl groups, resulting in different reactivity and applications.
1-(2,6-Diphenylphenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole:
The unique combination of triethylsilyl and dicyclohexylphosphanyl groups in this compound imparts specific properties that make it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C34H58NPSi2 |
|---|---|
Molecular Weight |
568.0 g/mol |
IUPAC Name |
[1-[2,6-bis(triethylsilyl)phenyl]pyrrol-2-yl]-dicyclohexylphosphane |
InChI |
InChI=1S/C34H58NPSi2/c1-7-37(8-2,9-3)31-25-19-26-32(38(10-4,11-5)12-6)34(31)35-28-20-27-33(35)36(29-21-15-13-16-22-29)30-23-17-14-18-24-30/h19-20,25-30H,7-18,21-24H2,1-6H3 |
InChI Key |
GZHCQKZGSLWFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C(=CC=C1)[Si](CC)(CC)CC)N2C=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



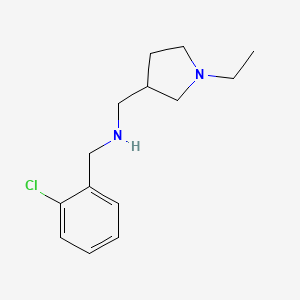

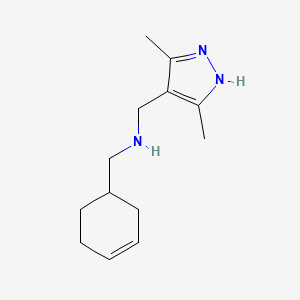

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)


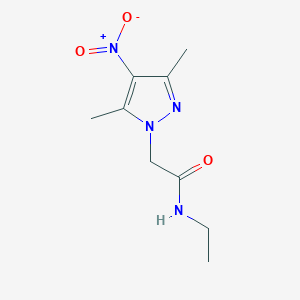
![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
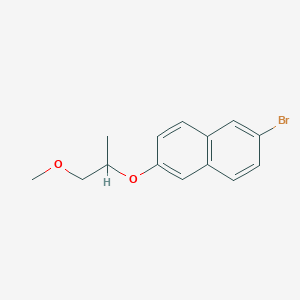
![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
